molecular formula C20H32O6 B12742980 6-Ketograyanotoxin III CAS No. 54781-74-7

6-Ketograyanotoxin III

Cat. No.: B12742980
CAS No.: 54781-74-7
M. Wt: 368.5 g/mol
InChI Key: JNCWOJJBQVWMJO-HYIDEHJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ketograyanotoxin III is a diterpene compound structurally related to Grayanotoxin III, a neurotoxin naturally found in plants of the Ericaceae family, such as certain Rhododendron species . This advanced chemical is offered for research applications, particularly in neuroscience and pharmacology, to study the function and modulation of voltage-gated sodium channels (Nav1.x) . The grayanotoxin class of compounds are known to act as reversible agonists of these channels. Their mechanism involves binding to the activated conformation of sodium channels within the neuronal membrane, specifically interacting with the S6 segments of domains I and IV. This binding event inhibits normal channel inactivation, leading to a prolonged depolarization of the cell membrane and a sustained influx of sodium ions . Researchers can utilize 6-Ketograyanotoxin III to probe the gating mechanisms of ion channels and investigate related physiological and toxicological pathways. The product is derived from the grayanotoxin family, which is historically associated with "mad honey" intoxication . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly prohibited for any form of human or animal consumption. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

54781-74-7

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(4R,6S,8S,9R,10R,14R,16S)-4,6,9,14,16-pentahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecan-3-one

InChI

InChI=1S/C20H32O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-13,15,21,23-26H,5-9H2,1-4H3/t10?,11-,12-,13-,15-,17+,18+,19?,20-/m0/s1

InChI Key

JNCWOJJBQVWMJO-HYIDEHJMSA-N

Isomeric SMILES

C[C@]1(CC23CC(=O)[C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O

Canonical SMILES

CC1(C(CC2C1(C(=O)CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Grayanoid Compounds

Extraction Techniques from Natural Biological Sources (e.g., Rhododendron ponticum L.)

The initial step in studying grayanoid compounds is their effective extraction from the plant matrix. Various techniques have been developed and refined over time to achieve optimal yields and purity of the target compounds.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases. In the context of grayanotoxin isolation from Rhododendron species, a common approach involves an initial extraction with a polar solvent, followed by partitioning.

A typical LLE protocol for grayanotoxins from Rhododendron ponticum begins with the extraction of the plant material (e.g., leaves) with hot methanol (B129727) researchgate.netthieme-connect.com. After the initial extraction, the crude methanol extract is concentrated and then partitioned between water and an immiscible organic solvent like dichloromethane (B109758) researchgate.netthieme-connect.com. The grayanotoxins, being more soluble in the organic phase, are thus separated from more polar, water-soluble components. This method, while effective, can sometimes lead to analyte loss, which is a consideration in quantitative studies researchgate.net.

Table 1: Representative Liquid-Liquid Extraction Parameters for Grayanotoxins

ParameterDescriptionSource
Plant Material Leaves of Rhododendron ponticum L. researchgate.netthieme-connect.com
Initial Solvent Hot Methanol researchgate.netthieme-connect.com
Partitioning Solvents Water and Dichloromethane researchgate.netthieme-connect.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. It utilizes a solid adsorbent material, typically packed in a cartridge, to selectively retain either the target compounds or the impurities from a liquid sample.

For grayanotoxin analysis, SPE is particularly useful for cleaning up complex matrices like honey or crude plant extracts. Hydrophilic-lipophilic balance (HLB) and C18 cartridges are commonly employed. The process involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the retained grayanotoxins with a stronger solvent, such as methanol dergipark.org.tr. This technique has been successfully used for the extraction of Grayanotoxin III glycosides from "mad honey" and for the cleanup of Grayanotoxins I and III from various foodstuff samples Current time information in Miami, FL, US.nih.gov.

Table 2: Typical Solid Phase Extraction (SPE) Protocol for Grayanotoxins

StepReagent/SolventPurposeSource
Cartridge Type C18 or Hydrophilic-Lipophilic Balance (HLB)Adsorption of grayanotoxins dergipark.org.trCurrent time information in Miami, FL, US.
Conditioning Methanol followed by WaterTo activate the solid phase
Sample Loading Crude extract dissolved in an aqueous solutionIntroduction of the sample to the cartridge dergipark.org.tr
Washing Water or a weak aqueous-organic mixtureRemoval of polar impurities
Elution MethanolRecovery of the purified grayanotoxins dergipark.org.trCurrent time information in Miami, FL, US.

Historical and Contemporary Extraction Approaches

Historically, the isolation of grayanotoxins dates back to the late 19th and early 20th centuries. These early methods relied on classical phytochemical techniques, often involving lengthy solvent extractions and precipitations. For instance, early work on Rhododendron species involved extraction with hot methanol followed by a partition between water and dichloromethane to isolate grayanotoxins researchgate.netthieme-connect.com.

Contemporary approaches have built upon this foundation, incorporating advancements in analytical technology. While the fundamental principles of solvent extraction remain, modern methods often couple these with more sophisticated cleanup and analytical techniques like SPE and various forms of chromatography. The use of ultrasonication to aid in the initial methanol extraction is one such modern refinement that enhances efficiency researchgate.net. The evolution of these methods has been driven by the need for higher purity standards for detailed structural and toxicological studies researchgate.net.

Chromatographic Separation Strategies

Following extraction and preliminary cleanup, chromatographic techniques are indispensable for the isolation and purification of individual grayanoid compounds from the complex mixture of co-extractives.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating pure compounds from a mixture on a larger scale than analytical HPLC. This technique has been instrumental in obtaining pure Grayanotoxin III from Rhododendron ponticum extracts Current time information in Miami, FL, US..

The process typically involves injecting the concentrated extract onto a preparative HPLC column, often a reverse-phase C18 column. A gradient elution with a mobile phase consisting of methanol and water is commonly used to separate the different grayanotoxins based on their polarity. The fractions containing the target compound are collected, and the solvent is evaporated to yield the purified substance Current time information in Miami, FL, US..

Table 3: Example of Preparative HPLC Conditions for Grayanotoxin III Isolation

ParameterSpecificationSource
Stationary Phase Reverse-phase C18 column Current time information in Miami, FL, US.
Mobile Phase Gradient of Methanol and Water Current time information in Miami, FL, US.
Detection UV Detector (e.g., at 204 nm) Current time information in Miami, FL, US.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used for monitoring the progress of a reaction or for the preliminary analysis of an extract's composition. In the context of grayanotoxin research, TLC is valuable for identifying the presence of these compounds and for developing optimal solvent systems for column chromatography.

For the visualization of grayanotoxins on a TLC plate, which are often not colored, a chemical visualization agent is required. A common method involves spraying the developed TLC plate with a 60% sulfuric acid solution and then heating it. This process induces a chemical reaction that results in colored spots, allowing for the detection of the separated grayanotoxins researchgate.net. The position of the spots (Rf value) can be compared to that of a known standard to tentatively identify the compounds present in the extract.

Column Chromatography Techniques

Column chromatography is a foundational technique for the isolation and purification of grayanoid compounds from crude plant extracts. This method separates substances based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.

For grayanotoxins, the process typically begins with a crude extract from plant material, which is then subjected to purification, often involving silica (B1680970) gel chromatography. A common subsequent step for cleanup and concentration, particularly for samples like honey or biological fluids, is Solid-Phase Extraction (SPE). This is a form of column chromatography where a C18-bonded silica stationary phase is frequently used. The sample is loaded onto the SPE cartridge, and interfering substances are washed away with water or a weak solvent solution. The grayanotoxins, including Grayanotoxin III, are then eluted from the cartridge using a stronger solvent like methanol. This technique is effective for preparing samples for more sensitive downstream analysis.

Chemical Synthesis and Derivatization of Grayanotoxins and Analogs

Total Synthesis Approaches for Grayanoid Skeletons (Applicable to 6-Ketograyanotoxin III Precursors)

The total synthesis of grayanotoxins, such as grayanotoxin III, the direct precursor to 6-Ketograyanotoxin III, requires precise control over stereochemistry and the efficient assembly of its unique carbon framework. Various research groups have devised ingenious strategies to tackle these challenges.

The numerous stereocenters inherent in the grayanoid skeleton demand the use of highly stereoselective and enantioselective reactions. A notable enantioselective total synthesis of (–)-grayanotoxin III was accomplished utilizing a convergent strategy. mdpi.com Key to this approach was a diastereoselective Mukaiyama aldol reaction catalyzed by a chiral hydrogen bond donor to assemble two key fragments of the molecule. mdpi.com This reaction established the correct stereochemistry at the junction of the newly formed bond, which was crucial for the subsequent cyclization steps. Other approaches have also emphasized the importance of stereocontrol in the early stages of the synthesis to ensure the correct final stereochemical outcome.

Convergent synthetic strategies have proven to be highly effective in the synthesis of complex molecules like grayanotoxins. These strategies involve the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages. This approach allows for a more efficient and flexible synthesis. For instance, the enantioselective total synthesis of (–)-grayanotoxin III involved the assembly of "left-wing" and "right-wing" fragments, which were then joined through a key aldol reaction. mdpi.com This convergent approach facilitates the preparation of significant quantities of advanced intermediates, which can then be elaborated to the final target molecule.

The construction of the characteristic 5/7/6/5 tetracyclic core of grayanotoxins relies on powerful cyclization reactions. One of the seminal total syntheses of (–)-grayanotoxin III featured a highly stereoselective samarium(II) iodide (SmI2)-promoted pinacol-type cyclization to form the seven-membered B-ring. This reaction, directed by a free hydroxy group, proceeded with complete selectivity.

Another powerful tool for the construction of fused ring systems is the intramolecular Pauson-Khand reaction. This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, and has been utilized in the synthesis of the 7,5-bicyclic ring system found in grayanoid natural products. mdpi.com More recent strategies have also employed a unique 7-endo-trig cyclization based on a bridgehead carbocation to forge the 5/7/6/5 tetracyclic skeleton. mdpi.com

Chemical Transformations and Functional Group Interconversions on Grayanotoxins

The derivatization of naturally occurring or synthetically prepared grayanotoxins allows for the exploration of structure-activity relationships and the generation of novel analogs. Key transformations include oxidation and reduction reactions to modify the oxygenation pattern of the molecule.

The conversion of the C6 hydroxyl group of grayanotoxin III to a ketone functionality yields 6-Ketograyanotoxin III. This transformation can be achieved using a variety of mild and selective oxidizing agents commonly employed in the synthesis of complex molecules. Reagents such as Dess-Martin periodinane (DMP) and oxidative procedures like the Swern oxidation are well-suited for this purpose, as they are known to efficiently oxidize secondary alcohols to ketones without affecting other sensitive functional groups that may be present in the molecule. These methods are advantageous due to their mild reaction conditions and high chemoselectivity.

Reductive transformations on grayanotoxins can be employed to interconvert carbonyl functionalities and hydroxyl groups. For instance, a ketone at the C6 position, as in 6-Ketograyanotoxin III, could be reduced back to a hydroxyl group. This reduction can often be achieved with high stereoselectivity, depending on the chosen reducing agent and the steric environment around the ketone. Common reducing agents for such transformations include sodium borohydride (NaBH4), which is a mild and selective reagent for the reduction of ketones and aldehydes. The stereochemical outcome of such a reduction would be influenced by the accessibility of the carbonyl group to the hydride reagent from either face of the molecule.

Esterification and De-esterification Studies

Esterification and de-esterification are fundamental reactions in the study of grayanotoxins, as many natural grayanoids are esters, and the presence and location of these ester groups can significantly influence their biological activity.

Esterification: The hydroxyl groups of grayanotoxins exhibit different reactivities, allowing for selective esterification. Primary alcohols are generally more reactive than secondary alcohols. In the context of synthesizing analogs of 6-Ketograyanotoxin III from a precursor like Grayanotoxin III, selective protection of the more reactive hydroxyl groups would be a key step before the oxidation of the C6 hydroxyl group. For instance, the primary hydroxyl group at C16 and the secondary hydroxyl at C14 are often targets for esterification. Standard esterification conditions, such as the use of an acyl chloride or anhydride in the presence of a base like pyridine, are commonly employed.

De-esterification: The removal of ester groups is typically achieved through hydrolysis under either acidic or basic conditions. For example, Grayanotoxin I, which has an acetate group at C14, can be hydrolyzed to Grayanotoxin III. This process is often a key step in the total synthesis of non-esterified grayanotoxins or for the preparation of different ester analogs. Alkaline hydrolysis, for instance by treatment with a base, can yield the corresponding de-esterified polyol. clockss.org

ReactionReagents and ConditionsSubstrateProductNotes
Esterification Acyl chloride, PyridineGrayanotoxin Analog with free -OHEsterified Grayanotoxin AnalogSelective protection of hydroxyl groups.
De-esterification (Hydrolysis) NaOH or KOH, H₂O/MeOHAcetylated GrayanotoxinDe-acetylated GrayanotoxinUsed to prepare polyol core.

Epoxide Formation and Ring-Opening Reactions

Epoxides are versatile intermediates in organic synthesis, and their formation and subsequent ring-opening have been pivotal in the construction of the grayanane skeleton. The inherent ring strain of epoxides makes them susceptible to nucleophilic attack, allowing for the introduction of various functionalities with stereochemical control. pressbooks.publibretexts.org

Epoxide Formation: Epoxidation of an alkene precursor is a common strategy to introduce oxygen functionalities onto the grayanane framework. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often used for this transformation. The stereochemistry of the resulting epoxide is directed by the facial accessibility of the double bond, which can be influenced by existing stereocenters in the molecule.

Ring-Opening Reactions: The opening of the epoxide ring can be catalyzed by either acid or base.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, following a regioselectivity that is influenced by the stability of the incipient carbocation-like transition state. pressbooks.pubmasterorganicchemistry.comlibretexts.orgopenstax.org This approach has been utilized in the synthesis of grayanotoxins to introduce hydroxyl groups with a specific stereochemistry. For example, Lewis acid-mediated epoxide opening has been a key step in rearranging the carbon skeleton to form the desired grayanane framework. organic-chemistry.org

Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile (and base), the ring-opening occurs via an SN2 mechanism. pressbooks.publibretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide. This method provides a complementary regioselectivity to the acid-catalyzed opening and is a valuable tool for introducing substituents at specific positions. Reductive ring-opening of epoxides has also been employed in the total synthesis of grayanotoxins. nih.gov

ReactionReagents and ConditionsSubstrateProductRegioselectivity
Epoxidation m-CPBAAlkene on Grayanane PrecursorEpoxidized Grayanane IntermediateStereoselective based on steric hindrance.
Acid-Catalyzed Ring Opening H₃O⁺ or Lewis Acid (e.g., EtAlCl₂)Epoxidized Grayanane IntermediateDiol or Rearranged ProductAttack at the more substituted carbon.
Base-Catalyzed Ring Opening Strong Nucleophile (e.g., RO⁻, OH⁻)Epoxidized Grayanane IntermediateHydroxy-ether or DiolAttack at the less substituted carbon.

Rearrangement Reactions (e.g., 1,2-migration)

Rearrangement reactions, particularly those involving 1,2-migrations, are a hallmark of terpene chemistry and have been instrumental in the synthesis of the complex grayanane skeleton. The Wagner-Meerwein rearrangement, a type of 1,2-rearrangement of a carbocation, is a prominent example. wikipedia.orglibretexts.org

In the context of grayanotoxin synthesis, a 1,2-alkyl shift is a key step in constructing the characteristic 5/7/6/5 ring system from a different polycyclic precursor. organic-chemistry.org This rearrangement is often triggered by the formation of a carbocation, for instance, through the opening of a protonated epoxide or the departure of a good leaving group. The migration of an adjacent alkyl group to the electron-deficient carbon results in a more stable carbocation, driving the rearrangement forward. This strategy has been elegantly applied in the total synthesis of Grayanotoxin III, where a Lewis acid-mediated epoxide opening and a subsequent 1,2-alkyl shift led to the desired carbon skeleton. organic-chemistry.org

Another example of rearrangement in grayanane chemistry is the biomimetic 1,2-rearrangement of the grayanane skeleton itself to generate the kalmane-type 5/8/5/5 tetracyclic skeleton. chinesechemsoc.orgnih.gov

Rearrangement TypeKey IntermediateDriving ForceApplication in Grayanotoxin Synthesis
Wagner-Meerwein (1,2-Alkyl Shift) CarbocationFormation of a more stable carbocationConstruction of the 5/7/6/5 grayanane ring system from a precursor. organic-chemistry.org
Biomimetic 1,2-Rearrangement Mesylated GrayanotoxinStrain release and formation of a stable skeletonSynthesis of kalmane-type diterpenoids from grayanotoxins. chinesechemsoc.org

Chemoenzymatic Synthesis and Biotransformation Approaches

While purely chemical synthesis has achieved the construction of grayanotoxins, chemoenzymatic and biotransformation approaches offer potential advantages in terms of selectivity and milder reaction conditions. However, the application of these methods to grayanotoxins is not yet well-explored in the scientific literature.

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve a synthetic target. Enzymes can be used to perform highly selective reactions, such as stereoselective reductions, oxidations, or acylations, on complex intermediates that would be challenging to achieve with conventional chemical reagents. While there are no specific reports on the chemoenzymatic synthesis of 6-Ketograyanotoxin III, one could envision the use of an oxidase or a dehydrogenase enzyme for the selective oxidation of the C6-hydroxyl group of Grayanotoxin III as a final step.

Biotransformation: This involves the use of microorganisms or isolated enzymes to modify a substrate. Microbial transformation has been successfully used to detoxify other types of toxins, for example, through deacetylation or deepoxidation. researchgate.net Although no studies have specifically reported the biotransformation of grayanotoxins, it is plausible that certain microbial strains could be capable of modifying the grayanane skeleton. Such transformations could include hydroxylations, dehydrogenations, or glycosylations, potentially leading to novel grayanotoxin analogs. The exploration of microbial transformation could open new avenues for the production of derivatives like 6-Ketograyanotoxin III.

ApproachPotential Application to 6-Ketograyanotoxin III SynthesisAdvantagesCurrent Status
Chemoenzymatic Synthesis Selective enzymatic oxidation of the C6-OH of Grayanotoxin III.High selectivity, mild reaction conditions.No specific reports for grayanotoxins.
Biotransformation Microbial hydroxylation or dehydrogenation of a grayanotoxin precursor.Potentially novel transformations, environmentally friendly.Unexplored for grayanotoxins.

Biosynthetic Pathways of Grayanoid Diterpenes

Proposed General Biosynthetic Route for Grayanane Skeleton

The biosynthesis of the characteristic grayanane skeleton is proposed to originate from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The pathway is believed to proceed through an oxidative rearrangement of an ent-kaurane skeleton intermediate. beilstein-journals.orgnih.gov This transformation establishes the foundational 5/7/6/5 tetracyclic core that defines the grayanane family of diterpenoids. beilstein-journals.org

The initial steps involve the cyclization of GGPP to form ent-copalyl diphosphate, which is then further cyclized to produce the ent-kaurane skeleton. Subsequent enzymatic oxidation and rearrangement of this precursor lead to the formation of the grayanane framework. This proposed route highlights the interconnectedness of different diterpene families within the plant kingdom.

Enzymatic Steps in Diterpenoid Production (e.g., Diterpene Synthases)

The production of diterpenoids is orchestrated by a class of enzymes known as diterpene synthases (diTPS). nih.gov These enzymes catalyze the complex cyclization of the linear precursor, GGPP, into various cyclic diterpene scaffolds. nih.gov DiTPS are broadly categorized into two classes:

Class II Diterpene Synthases: These enzymes initiate the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic intermediate, such as (+)-copalyl diphosphate. nih.gov

Class I Diterpene Synthases: These enzymes utilize the diphosphate ester of the substrate to initiate further cyclization and rearrangement cascades, ultimately generating the diverse diterpene skeletons. nih.gov

Following the formation of the initial grayanane skeleton, a variety of cytochrome P450 (CYP) enzymes are responsible for the extensive oxidative functionalization of the molecule. nih.gov These enzymes introduce hydroxyl groups and other functionalities at various positions on the grayanane core, leading to the vast diversity observed in this family of compounds.

Enzyme ClassFunction in Grayanoid Biosynthesis
Diterpene Synthases (diTPS) Catalyze the initial cyclization of GGPP to form the precursor skeletons.
Cytochrome P450 (CYP) Enzymes Responsible for the subsequent oxidative modifications of the grayanane skeleton.

Mechanisms of Skeletal Diversification: 1,2-Migration and Oxidative Cleavages

The structural diversity of grayanoid diterpenes extends beyond simple oxidation. The basic grayanane skeleton can undergo further modifications through mechanisms such as 1,2-migrations and oxidative cleavages of carbon-carbon bonds. chinesechemsoc.orgchinesechemsoc.org These rearrangements give rise to several subfamilies of grayanane diterpenoids with distinct carbon skeletons. chinesechemsoc.org

For instance, a 1,2-rearrangement involving the migration of the C8-C9 bond can lead to the formation of the kalmane-type 5/8/5/5 tetracyclic skeleton. chinesechemsoc.org Additionally, oxidative cleavage of specific C-C bonds, such as the C2-C3 and C5-C6 bonds, can result in seco-grayanane diterpenoids. chinesechemsoc.orgchinesechemsoc.org These skeletal diversification mechanisms significantly contribute to the chemical complexity of this class of natural products.

Rearrangement MechanismResulting Skeleton TypeExample
1,2-Migration Kalmane-type (5/8/5/5)Kalmanol
Oxidative Cleavage Seco-grayananeRhodomollacetals

Hypothetical Biosynthetic Origin of 6-Ketograyanotoxin III from Grayanotoxin III or Related Precursors

6-Ketograyanotoxin III is structurally very similar to Grayanotoxin III, with the key difference being the presence of a ketone group at the C-6 position instead of a hydroxyl group. This strongly suggests that 6-Ketograyanotoxin III is biosynthetically derived from Grayanotoxin III through an oxidation reaction.

This proposed transformation would likely be catalyzed by a dehydrogenase enzyme, which would facilitate the conversion of the secondary alcohol at C-6 in Grayanotoxin III to the corresponding ketone. This type of late-stage tailoring reaction is common in the biosynthesis of natural products and contributes to the fine-tuning of their biological activities. While direct enzymatic evidence for this specific conversion is not yet fully elucidated, it represents the most plausible biosynthetic route based on established biochemical principles.

Molecular and Cellular Mechanisms of Grayanotoxin Action

Interactions with Voltage-Gated Sodium Channels (NaV1.x)

The primary mechanism of action for grayanotoxins involves their ability to interfere with the normal function of voltage-gated sodium channels (NaV1.x) in the cell membranes of neurons. These channels are crucial for the generation and propagation of action potentials.

Grayanotoxins bind to the group II receptor site on the voltage-gated sodium channel. This binding site is located on segment 6 of domains I and IV (IS6 and IVS6) of the channel's α-subunit. The α-subunit itself is composed of four homologous domains (I-IV), each containing six transmembrane alpha-helical segments (S1-S6). Other toxins that bind to this same region include aconitine, batrachotoxin (B49), and veratridine. Research on squid axonal membranes suggests that grayanotoxin binding likely occurs on the internal face of the neuron and only when the sodium channels are in their activated state.

ToxinBinding SiteEffect on Sodium Channel
6-Ketograyanotoxin IIIGroup II Receptor Site (Domains I and IV, segment 6)Prevents inactivation, causes persistent activation
BatrachotoxinGroup II Receptor SiteAlters kinetics and voltage dependence of activation, inhibits inactivation
VeratridineGroup II Receptor SiteAlters kinetics and voltage dependence of activation, inhibits inactivation
AconitineGroup II Receptor SiteAlters kinetics and voltage dependence of activation, inhibits inactivation

Normally, voltage-gated sodium channels open in response to a specific threshold voltage, allowing an influx of sodium ions that leads to cell depolarization and the firing of an action potential. Following the peak of the action potential, these channels are rapidly inactivated. When 6-Ketograyanotoxin III binds to the channel, it induces conformational changes that prevent this inactivation, leading to a prolonged influx of sodium ions and a state of sustained depolarization. This persistent activation effectively holds the neuron in an excited state.

The prevention of sodium channel inactivation by 6-Ketograyanotoxin III significantly alters the dynamics of the action potential. The prolonged depolarization phase extends the duration of the action potential. Furthermore, the binding of grayanotoxin causes a hyperpolarizing shift in the voltage dependence of channel activation, meaning the channels can be activated at more negative membrane potentials than usual. This increased excitability can lead to a decrease in the threshold stimulus voltage required to generate an action potential.

Engagement with Muscarinic Acetylcholine (B1216132) Receptors (mAChR), particularly M2-subtype

In addition to its effects on sodium channels, grayanotoxin-induced toxicity involves the stimulation of muscarinic acetylcholine receptors (mAChRs), particularly the M2-subtype. Vagal stimulation of the heart is mediated by these M2 receptors. Studies in rats have shown that the cardiotoxic effects of grayanotoxins, such as bradycardia, can be counteracted by a selective M2-receptor antagonist, AF-DX 116. This indicates that the M2-receptors are significantly involved in the cardiac symptoms of grayanotoxin poisoning.

Secondary Effects on Voltage-Dependent Calcium Channels and Calcium Influx

The persistent depolarization caused by the action of 6-Ketograyanotoxin III on sodium channels has secondary effects on voltage-dependent calcium channels. The prolonged depolarization leads to the opening of these calcium channels, resulting in an increased influx of calcium ions (Ca2+) into the cell. This elevation of intracellular calcium is a critical step in the modulation of synaptic transmission.

Modulation of Synaptic Transmission and Neurotransmitter Release

The increased intracellular calcium concentration, secondary to the activation of voltage-dependent sodium and calcium channels, significantly impacts synaptic transmission. Studies on rat ventromedial hypothalamic (VMH) neurons have shown that 6-Ketograyanotoxin III enhances the release of both inhibitory (GABA) and excitatory (glutamate) neurotransmitters. It achieves this by increasing the frequency of spontaneous postsynaptic currents without affecting their amplitude. This suggests that 6-Ketograyanotoxin III increases the probability of neurotransmitter release from presynaptic terminals. This enhanced release of neurotransmitters is believed to be responsible for some of the autonomic symptoms associated with grayanotoxin intoxication.

Effects on Excitatory and Inhibitory Nerve Terminals

Research has demonstrated that 6-Ketograyanotoxin III has a significant presynaptic effect, enhancing the release of neurotransmitters from both excitatory and inhibitory nerve terminals. nih.govelsevierpure.com Studies measuring spontaneous and evoked postsynaptic currents have shown that this compound increases the frequency of both spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) in a dose-dependent manner, without affecting their amplitude. nih.govresearchgate.net This suggests that 6-Ketograyanotoxin III acts on the nerve terminals to increase the probability of neurotransmitter release. nih.gov

The mechanism underlying this enhanced neurotransmitter release involves the modulation of ion channels. nih.govelsevierpure.com The action of 6-Ketograyanotoxin III is dependent on the presence of extracellular sodium ions and is sensitive to tetrodotoxin (B1210768), a potent blocker of voltage-gated sodium channels. nih.govresearchgate.net This indicates that the toxin's primary effect is the activation of these sodium channels. nih.govelsevierpure.com This initial action leads to a secondary effect on calcium channels. The persistent influx of sodium ions causes membrane depolarization, which in turn activates voltage-dependent calcium channels. nih.govelsevierpure.com The subsequent influx of calcium ions into the presynaptic terminal is the direct trigger for the increased release of both GABA (the primary inhibitory neurotransmitter) and glutamate (B1630785) (the primary excitatory neurotransmitter). nih.gov

The table below summarizes the key effects of 6-Ketograyanotoxin III on nerve terminals.

ParameterEffect of 6-Ketograyanotoxin IIIUnderlying Mechanism
Spontaneous Neurotransmitter Release Increased frequency of both sIPSCs and sEPSCsActivation of presynaptic voltage-gated Na+ channels
Evoked Neurotransmitter Release Increased amplitude and success rateEnhanced Ca2+ influx secondary to Na+ channel activation
Postsynaptic Current Amplitude No significant changePrimarily a presynaptic effect on release probability
Dependence on Ion Channels Action is blocked by tetrodotoxin and in Na+-free solutionsIndicates a primary effect on voltage-gated Na+ channels

Studies in Specific Neuronal Systems (e.g., Ventromedial Hypothalamus)

The ventromedial hypothalamus (VMH) is a crucial brain region involved in the regulation of autonomic nervous system activity and homeostasis. nih.govelsevierpure.com Given that many symptoms of grayanotoxin poisoning are autonomic in nature, the VMH has been a key area of study for understanding the effects of 6-Ketograyanotoxin III. nih.gov

Patch-clamp recording studies on mechanically dissociated single VMH neurons have provided direct evidence of the toxin's action in this specific neuronal system. nih.govelsevierpure.com In these neurons, 6-Ketograyanotoxin III was found to enhance the release of both GABA and glutamate from nerve terminals synapsing onto them. nih.gov The increased co-activation of both inhibitory and excitatory inputs onto VMH neurons is thought to contribute to the autonomic symptoms observed in grayanotoxin poisoning. nih.govelsevierpure.com

Emerging Molecular Targets (e.g., Tubulin binding for grayanotoxins I-III)

While the primary molecular target of grayanotoxins is well-established as the voltage-gated sodium channel, emerging research suggests other potential cellular targets. One such area of investigation is the interaction of grayanotoxins with the cytoskeleton, specifically with tubulin, the protein subunit of microtubules. Evidence for this interaction is suggested by a publication titled "Grayanotoxin III Shows Microtubule-Targeted Activity". researchgate.net However, detailed studies and widely available data on this topic are currently limited, and this remains an area of nascent research.

Differential Binding to Alpha-Tubulin Subunits

At present, there is a lack of available scientific literature and research data concerning the differential binding of 6-Ketograyanotoxin III to specific alpha-tubulin subunits. Further investigation is required to determine if such specific interactions occur and their functional implications.

Structure Activity Relationship Sar Studies of Grayanotoxins

Identification of Crucial Functional Groups for Bioactivity

The bioactivity of grayanotoxins is profoundly influenced by the presence and orientation of specific functional groups on their rigid tetracyclic diterpenoid skeleton.

Role of Hydroxyl Groups at Specific Positions (e.g., 3β, 5β, 6β)

Research has consistently demonstrated the critical role of hydroxyl (-OH) groups at specific stereochemical positions for the biological activity of grayanotoxins. Studies have identified the hydroxyl groups at the 3β, 5β, and 6β positions as essential for their toxic effects. nih.gov These groups are believed to be involved in the binding of the grayanotoxin molecule to its target, the voltage-gated sodium channels in cell membranes. The precise spatial arrangement of these hydroxyl groups is crucial for optimal interaction with the receptor site. Any alteration or removal of these hydroxyl groups can lead to a significant reduction or complete loss of bioactivity. For instance, an optimal number of five hydroxyl groups has been suggested for maximal biological activity, with a decrease in activity observed when this number is altered. nih.gov

Influence of Ketone Group at C6 Position on Molecular Interactions (Hypothetical for 6-Ketograyanotoxin III)

The introduction of a ketone group at the C6 position, as is hypothetically the case in 6-Ketograyanotoxin III, would represent a significant structural modification compared to naturally occurring grayanotoxins that typically possess a hydroxyl group at this position. While no experimental data exists for 6-Ketograyanotoxin III, we can hypothesize its potential impact on molecular interactions based on fundamental chemical principles.

Stereospecificity and Molecular Hydrophobicity in Activity Modulations

The biological activity of grayanotoxins is highly dependent on their three-dimensional structure, a property known as stereospecificity. The specific spatial arrangement of the atoms and functional groups within the molecule is critical for its ability to bind effectively to the voltage-gated sodium channels. nih.gov Even minor changes in the stereochemistry of the molecule can lead to a dramatic loss of activity.

Molecular hydrophobicity is another key factor that modulates the bioactivity of grayanotoxins. nih.govwikipedia.org These compounds are generally low molecular weight, hydrophobic molecules. wikipedia.org This hydrophobicity facilitates their passage through the lipid bilayers of cell membranes to reach their intracellular site of action on the sodium channels. Studies have shown that there is an optimal level of hydrophobicity for maximal biological activity. nih.gov Deviations from this optimal hydrophobicity, either by increasing or decreasing the number of polar hydroxyl groups, can lead to a reduction in bioactivity. nih.gov

Comparative Potency Factors and Structural Alerts Across Grayanoid Subtypes

The diverse family of grayanane diterpenoids can be categorized into different groups based on their structural features, which in turn correlate with their toxic potency. Structural alerts, which are specific molecular features associated with toxicity, have been identified for the most potent groups of grayananes. A European Food Safety Authority (EFSA) report has classified grayananes into four groups based on their structure-activity relationships, with the number of structural alerts being inversely proportional to the LD50 values (a measure of acute toxicity). nih.gov

The two most potent groups are characterized by three structural alerts. Relative potency factors (RPFs) have been derived for these groups to compare their toxicity. Group 1A has an RPF of 2, Group 1B has an RPF of 1, Group 2 has an RPF of 0.1, and Group 3 has a negligible potency with an RPF of less than 0.01. nih.gov Grayanotoxin I and III, which have similar toxicity, are assigned a potency factor of 1. nih.gov

Interactive Data Table: Comparative Potency of Grayanoid Subtypes

Grayanoid GroupRelative Potency Factor (RPF)Key Structural Features
Group 1A2Possesses three structural alerts for high potency.
Group 1B1Includes Grayanotoxin I and III; possesses key features for toxicity.
Group 20.1Reduced number of structural alerts compared to Group 1.
Group 3< 0.01Lacks key structural features for significant toxicity.

Correlation between Structural Features and Analgesic Activity in Grayanane Diterpenoids

Interestingly, alongside their toxic properties, certain grayanane diterpenoids have demonstrated significant analgesic (pain-relieving) activities. researchgate.netnih.govnih.gov This dual activity highlights the complex pharmacology of these compounds and underscores the importance of understanding their SAR for potential therapeutic applications.

Preliminary structure-activity relationship studies for the analgesic effects of grayanane diterpenoids have provided some initial insights. For instance, the presence of a carbonyl group at the C-2 position has been suggested to act as a deactivating group for analgesic activity. acs.org Conversely, esterification of the 2α-hydroxyl group with acids containing aromatic heterocycles appears to be associated with significant analgesic effects. acs.org

Several studies have identified specific grayanane diterpenoids with potent analgesic effects. For example, Grayanotoxin III has been shown to exhibit more potent analgesic activities than morphine at a low dose. researchgate.net Other compounds, such as rhodomollein X, rhodojaponin VI, and rhodojaponin VII, have also demonstrated significant dose-dependent analgesic effects in preclinical models. nih.gov Further research is needed to fully elucidate the structural requirements for analgesic activity and to separate these desired effects from the inherent toxicity of the grayanane scaffold.

Interactive Data Table: Analgesic Activity of Selected Grayanane Diterpenoids

CompoundAnalgesic ActivityReference
Grayanotoxin IIIMore potent than morphine at 0.04 mg/kg researchgate.net
Rhodomollein XSignificant reduction in writhes at 0.04 mg/kg nih.gov
Rhodojaponin VISignificant reduction in writhes at 0.04 mg/kg nih.gov
Rhodojaponin VIISignificant reduction in writhes at 0.04 mg/kg nih.gov
Rhodomollein LVIITwice as potent as morphine at 0.2 mg/kg nih.govacs.org

Advanced Analytical Methodologies for Grayanotoxin Detection and Quantification

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the trace analysis of grayanotoxins. researchgate.nettandfonline.com Its high specificity and sensitivity allow for reliable determination of these toxins in challenging matrices like honey, biological fluids, and plant tissues. researchgate.netnih.gov

The complexity of matrices such as honey, blood, and urine necessitates robust sample preparation to remove interferences and enrich the target analytes. nih.gov Several strategies have been developed to achieve clean extracts suitable for LC-MS/MS analysis.

Dilute-and-Shoot: For some matrices like honey, a simple "dilute-and-shoot" approach is effective. acs.orgacs.org This involves diluting the sample, often tenfold, in a methanol-water mixture, which minimizes matrix effects while being rapid and straightforward. acs.orgacs.orgnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleanup and concentration. researchgate.netlongdom.org For honey, grayanotoxins can be extracted using a 0.1% formic acid solution and then purified on a hydrophilic-lipophilic balance (HLB) SPE cartridge. researchgate.net For biological samples like rumen contents and feces, a methanol (B129727) extraction followed by cleanup on a reversed-phase SPE column is effective. nih.gov In the analysis of dietary supplements and homemade wine, HLB SPE cartridges have also been used successfully. longdom.orgnih.gov

Liquid-Liquid Extraction (LLE): For blood samples, an LLE with acetonitrile (B52724) can be employed to precipitate proteins and extract the grayanotoxins. The supernatant is then evaporated, redissolved, and further purified using an SPE cartridge. nih.gov

Chromatographic separation is crucial for resolving different grayanotoxin analogues and separating them from matrix components.

Column Chemistry: Reversed-phase high-performance liquid chromatography (HPLC) is the standard approach, with C18 columns being the most common choice for separating grayanotoxins. researchgate.netacs.orgdergipark.org.tr

Mobile Phase: The mobile phase typically consists of a binary gradient of water and an organic solvent, usually methanol or acetonitrile. researchgate.netnih.govdergipark.org.tr To improve peak shape and enhance ionization efficiency in the mass spectrometer, a small amount of an acid, such as 0.1% acetic acid or 0.1% formic acid, is commonly added to the mobile phases. nih.govacs.orgnih.gov

Gradient Elution: A gradient program, where the concentration of the organic solvent is increased over the course of the analysis, is employed to effectively separate the various grayanotoxins. acs.orgdergipark.org.tr For example, a gradient might run from 30% to 90% methanol over several minutes to elute all compounds of interest. dergipark.org.tr

The mass spectrometer settings are optimized for the sensitive and specific detection of each grayanotoxin.

Ionization Mode: Positive ion electrospray ionization (ESI+) is the most frequently used mode for grayanotoxin analysis, as it readily forms protonated molecules ([M+H]+) or other adducts like sodium adducts ([M+Na]+). researchgate.netnih.gov

Detection Strategy: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. dergipark.org.tr This technique involves monitoring specific precursor-to-product ion transitions for each analyte, which provides exceptional selectivity and reduces background noise. dergipark.org.tr For Grayanotoxin III, a common transition monitored is the fragmentation of the precursor ion at m/z 335.2 to product ions such as m/z 299.1 and 317.1. dergipark.org.tr

Below is a table showing typical MRM transitions for Grayanotoxin III.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Grayanotoxin III335.2299.1
Grayanotoxin III335.2317.1
Grayanotoxin III335.291.1
Data sourced from DergiPark. dergipark.org.tr

Validation ensures that the analytical method is reliable, accurate, and fit for purpose. cncb.ac.cn Key validation parameters are assessed according to established guidelines.

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to establish the method's sensitivity. For grayanotoxins in biological samples, LODs can be as low as 0.2 µg/g in feces and 0.05 µg/g in urine. nih.gov In foodstuffs, LOQs of 7.5 ng/mL for Grayanotoxin I and 15 ng/mL for Grayanotoxin III have been achieved. longdom.org

Specificity: Method selectivity is confirmed by analyzing blank samples to ensure no interfering peaks are present at the retention times of the target analytes. acs.org

Reproducibility and Accuracy: Reproducibility is assessed through intra- and inter-day precision experiments, with relative standard deviations typically required to be below 15%. longdom.org Accuracy is evaluated via recovery studies, where samples are spiked with known amounts of the toxin. Recoveries for grayanotoxins are generally in the range of 80-114%. nih.gov

The following table summarizes validation data from a study on grayanotoxins in foodstuffs.

ParameterGrayanotoxin IGrayanotoxin III
Linear Range 10–100 ng/mL20–400 ng/mL
LOQ 7.5 ng/mL15 ng/mL
Intra-day Precision (RSD%) < 10.35%< 10.35%
Inter-day Precision (RSD%) < 10.35%< 10.35%
Accuracy (%) 83.7–112.0%83.7–112.0%
Data sourced from Longdom Publishing. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for grayanotoxin analysis. tandfonline.comtandfonline.com However, the high polarity and low volatility of these compounds present a challenge for GC, making a derivatization step essential. tandfonline.com

Derivatization converts the polar hydroxyl groups of grayanotoxins into more volatile and thermally stable forms suitable for GC analysis. researchgate.net

Silylation: This is the most common derivatization strategy, where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov A combination of silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), often in the presence of a catalyst like pyridine, is used to form stable TMS-derivatives. researchgate.net The reaction typically requires heating (e.g., at 70°C) to ensure completion. researchgate.net Other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also widely used for silylation. researchgate.netnih.gov The resulting derivatives are significantly more volatile, allowing for their separation and detection by GC-MS. researchgate.net

Addressing Thermal Instability and Low Vapor Pressure Challenges

The inherent physical properties of grayanotoxins, including 6-Ketograyanotoxin III, present significant challenges for certain analytical techniques. Specifically, their thermal instability and low vapor pressure make methods requiring high temperatures, such as gas chromatography (GC), problematic.

Analysis of grayanotoxins by GC-MS is hindered by the fact that these compounds are unstable when heated and have low vapor pressure. tandfonline.com These characteristics necessitate a chemical modification step known as derivatization before analysis to increase their volatility and thermal stability. tandfonline.com However, this additional step can introduce variability and complexity to the analytical workflow.

In contrast, methods based on liquid chromatography (LC), such as LC-tandem mass spectrometry (LC-MS/MS), are better suited for analyzing thermally sensitive and non-volatile compounds. LC-based methods operate at or near ambient temperatures, circumventing the need for derivatization and avoiding the risk of thermal degradation. tandfonline.com This makes LC-MS/MS a more direct, rapid, and increasingly popular method for the toxicological analysis of grayanotoxins. tandfonline.com

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool for both the structural elucidation and quantitative analysis of organic compounds like 6-Ketograyanotoxin III. mdpi.com While high-field NMR has been instrumental in establishing the complex structures of related compounds such as grayanotoxins I, IV, and XIV through various 1D and 2D techniques nih.gov, its application extends to precise quantification.

Quantitative NMR (qNMR) is a highly accurate and reproducible technique for determining the absolute concentration or purity of a compound. mdpi.com A key advantage of qNMR is that it does not require an identical analyte-specific reference standard for calibration. mdpi.com Instead, quantification is achieved by comparing the integral of an analyte's signal to that of a known internal standard. mdpi.com This is particularly beneficial in natural product research where pure reference materials for specific toxins may be scarce. mdpi.com The principle relies on the direct proportionality between the NMR signal integral and the number of atomic nuclei contributing to that signal. mdpi.com

Key Advantages of qNMR for Toxin Analysis

AdvantageDescription
Primary Method Considered a primary ratio method of measurement, providing high accuracy and traceability. frontiersin.org
No Identical Standard Needed Quantification can be performed using a certified internal standard that is structurally different from the analyte. mdpi.com
Non-Destructive The sample can be recovered and used for further analysis after the NMR measurement is complete. mdpi.com
Structural Confirmation Provides structural information simultaneously with quantitative data, confirming the identity of the analyte.
High Reproducibility qNMR methods demonstrate excellent precision and reproducibility for reliable results. nih.gov

Ultra-High Performance Liquid Chromatography-Orbitrap®-High-Resolution Mass Spectrometry (UHPLC-Orbitrap-HRMS)

Ultra-High Performance Liquid Chromatography coupled with Orbitrap® High-Resolution Mass Spectrometry (UHPLC-Orbitrap-HRMS) represents a leading-edge technique for the sensitive and accurate quantification of grayanotoxins in complex matrices. This method combines the superior separation efficiency of UHPLC with the high mass accuracy and resolution of the Orbitrap mass analyzer. nih.govmdpi.commdpi.com This technology is highly effective for detecting a wide range of plant toxins in various food and feed samples. researchgate.netresearchgate.net

A specific study focused on the determination of Grayanotoxin-III (GTX-III), a closely related compound, in honey and Rhododendron flower samples from the Black Sea region using a validated UHPLC-Orbitrap®-HRMS method. nih.goverdogan.edu.tr The study confirmed that this analytical approach is a reliable and sensitive tool for the precise measurement and accurate quantification of GTX-III. nih.goverdogan.edu.tr

The research yielded detailed findings on the concentration of GTX-III in the collected samples. The concentrations varied significantly between the honey and the flower matrices, highlighting the utility of this high-resolution method for trace-level detection. nih.goverdogan.edu.tr

Concentrations of Grayanotoxin-III Detected by UHPLC-Orbitrap®-HRMS

Sample MatrixConcentration Range (mg/g)Source
Honey0 - 6.59 nih.goverdogan.edu.tr
Rhododendron Flowers33.57 - 44.99 nih.goverdogan.edu.tr

The study further established a correlation between the concentration of GTX-III in honey and the density of Rhododendron pollen present, demonstrating the method's applicability in food origin and safety assessments. nih.goverdogan.edu.tr

Comparative Research of Grayanotoxin Isoforms and Analogs

Comparative Structural Analysis of Grayanotoxins (I, II, III, IV, and others)

Grayanotoxins are characterized by a complex tetracyclic diterpene core. The most common isoforms, Grayanotoxins I, II, III, and IV, share the same fundamental grayanane skeleton, which is a 5/7/6/5 ring system. Variations among these principal isoforms arise from differences in the substituents at specific positions on this framework, primarily at C10 and C14.

Grayanotoxin I and III are considered the principal toxic isoforms. wikipedia.org Grayanotoxin I possesses a hydroxyl group at C10 and an acetoxy group at C14. Grayanotoxin III is similar, also featuring a hydroxyl group at C10, but lacks the acetyl group at C14, having a hydroxyl group instead. Grayanotoxin II and IV, on the other hand, have a methylene (B1212753) group at C10. Grayanotoxin II has a hydroxyl group at C14, while Grayanotoxin IV has an acetoxy group at this position.

These subtle structural modifications contribute to the diversity observed within the more than 25 identified grayanotoxin isoforms. wikipedia.org

Table 1: Structural Comparison of Major Grayanotoxin Isoforms

CompoundC10 SubstituentC14 Substituent
Grayanotoxin I-OH-OAc
Grayanotoxin II=CH2-OH
Grayanotoxin III-OH-OH
Grayanotoxin IV=CH2-OAc
6-Ketograyanotoxin III-OH, C6=O-OH

This table is interactive. You can sort and filter the data by clicking on the column headers.

Variations in Molecular and Cellular Interactions Among Isoforms

The primary molecular target of grayanotoxins is the voltage-gated sodium channel (VGSC) in excitable cell membranes. wikipedia.orgsigmaaldrich.com These neurotoxins bind to site 2 on the α-subunit of the channel, a site also recognized by other lipid-soluble toxins like batrachotoxin (B49) and veratridine. sigmaaldrich.comnih.gov This binding prevents the inactivation of the sodium channel, leading to a persistent influx of sodium ions and a state of prolonged cell depolarization. nih.gov

While the general mechanism is conserved, the specific interactions and resulting potencies can vary between isoforms. For instance, Grayanotoxin I and III are generally considered to be the most potent toxic isoforms. wikipedia.org Grayanotoxin II is reported to be less toxic in comparison. dergipark.org.tr The differing affinities and activities are attributed to the specific substitutions on the grayanane skeleton, which influence how the molecule fits into the binding site on the sodium channel.

Studies have shown that the sensitivity of different sodium channel isoforms to grayanotoxins can also vary. For example, wild-type skeletal muscle channels (µ1) have been found to be more sensitive to grayanotoxin modification than wild-type cardiac channels (rH1). nih.gov This differential sensitivity is linked to specific amino acid residues within the channel's α-subunit, such as at positions Ser-251 and Ile-433. nih.gov

Differential Biological Activities Observed with Different Grayanoid Skeletons (e.g., Grayanane vs. Kalmane)

Beyond the variations among grayanotoxin isoforms, the fundamental carbon skeleton of the diterpenoid plays a crucial role in its biological activity. The typical grayanane skeleton is a 5/7/6/5 tetracyclic system. chinesechemsoc.orgnih.gov However, other grayanoid skeletons exist, such as the kalmane-type, which possesses a 5/8/5/5 tetracyclic ring system. chinesechemsoc.org This structural rearrangement is thought to occur biosynthetically through a 1,2-rearrangement of a carbon-carbon bond in the grayanane precursor. chinesechemsoc.org

Implications of C6 Ketone for Comparative Pharmacological Studies with 6-Ketograyanotoxin III

These changes could lead to several consequences in comparative pharmacological studies:

Altered Binding Affinity: The modification at C6 could either enhance or diminish the binding affinity of the molecule for the voltage-gated sodium channel. The precise effect would depend on the specific interactions of the C6 substituent within the binding pocket.

Modified Potency: A change in binding affinity would likely translate to a difference in the potency of 6-Ketograyanotoxin III compared to Grayanotoxin III.

Differential Channel Gating Effects: The ketone group might influence the conformational changes that grayanotoxins induce in the sodium channel upon binding, potentially leading to altered kinetics of channel activation and inactivation.

Metabolic Stability: The presence of a ketone instead of a secondary alcohol could affect the metabolic fate of the compound in biological systems, potentially influencing its duration of action.

Further research is required to fully characterize the pharmacological profile of 6-Ketograyanotoxin III and to understand the precise role of the C6 ketone in its interaction with voltage-gated sodium channels and other potential biological targets.

In Vitro and Ex Vivo Studies of Grayanotoxin Cellular Responses

Investigation of Cellular Viability and Cytotoxicity in Model Cell Lines

Studies utilizing model cell lines have been instrumental in elucidating the fundamental cytotoxic effects of 6-Ketograyanotoxin III. Research involving H9c2 rat cardiomyoblasts and Cos-7 monkey kidney fibroblast cells has provided key insights into the compound's impact on cell viability.

In an in vitro ischemia model induced by hydrogen peroxide (H₂O₂), treatment with 6-Ketograyanotoxin III led to a significant decrease in the viability of H9c2 cells across all tested concentrations. nih.govnih.gov For Cos-7 cells, a significant reduction in viability was particularly noted at the 24-hour time point. nih.govnih.gov

To quantify cytotoxicity, the lactate dehydrogenase (LDH) assay is commonly employed. Results from this assay revealed that 6-Ketograyanotoxin III increased cytotoxicity in a dose-dependent fashion in both H9c2 and Cos-7 cell lines under ischemic conditions. nih.govnih.gov This indicates that as the concentration of the toxin increases, so does the extent of cell membrane damage, leading to a greater number of cell deaths. nih.govnih.gov Interestingly, in ischemic cardiomyocytes, increasing doses of the toxin correlated with an increase in cytotoxicity over time, whereas in fibroblast cells, the cytotoxicity decreased over time. nih.gov

Table 1: Dose-Dependent Cytotoxicity of 6-Ketograyanotoxin III in H9c2 Cells
Time PointConditionObservation
48 and 72 hoursH₂O₂ and all 6-Ketograyanotoxin III groupsSignificantly increased LDH cytotoxicity compared to the control group (P < 0.05). nih.gov
GeneralIncreasing 6-Ketograyanotoxin III concentrationDose-dependent increase in LDH cytotoxicity. nih.govnih.gov

Apoptosis and Necrosis Induction Studies in Cellular Systems

6-Ketograyanotoxin III has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in cellular systems, with its effects being context-dependent. nih.gov

In an ischemia model using H9c2 and Cos-7 cells, 6-Ketograyanotoxin III was found to cause apoptosis. nih.govnih.gov When cells were pre-treated with H₂O₂ to induce ischemic stress, subsequent exposure to the toxin resulted in an increase in apoptotic cell death in both cell lines. nih.gov Conversely, in healthy, non-stressed cells (those not treated with H₂O₂), 6-Ketograyanotoxin III appeared to have a protective effect against apoptosis. nih.gov

Necrosis was also observed, particularly at later time points. At 72 hours of incubation, a significant increase in necrosis was noted in H9c2 cells treated with both H₂O₂ and a high concentration of 6-Ketograyanotoxin III when compared to control groups. nih.gov

Effects on Isolated Excitable Tissues (e.g., Cardiac Purkinje Fibers, Skeletal Muscle Fibers, Nerve preparations)

The primary mechanism of grayanotoxins involves their interaction with voltage-gated sodium channels on excitable cell membranes, leading to their persistent activation. researchgate.netnih.gov This action has been studied in various isolated tissues.

Cardiac Purkinje Fibers: In isolated feline cardiac Purkinje fibers, 6-Ketograyanotoxin III (at a concentration of 1 µM) was observed to produce low-amplitude or repetitive, suprathreshold afterpotentials within 15 minutes of application. elsevierpure.comnih.gov These afterpotentials are indicative of triggered activity, a mechanism known to cause cardiac tachyarrhythmias. elsevierpure.comnih.gov The production of these afterpotentials was enhanced by conditions that augment triggered activity, such as increased stimulation frequency or elevated extracellular calcium concentration. elsevierpure.comnih.gov Conversely, agents known to block triggered activity, including verapamil and phenytoin, suppressed the afterpotentials induced by the toxin. elsevierpure.comnih.gov

Skeletal Muscle Fibers: The effects of grayanotoxins are known to manifest in skeletal muscles. researchgate.net Studies on other grayanotoxins, such as Grayanotoxin I, have shown they depolarize skeletal muscle fibers by increasing the resting membrane's permeability to sodium ions. icm.edu.pl While 6-Ketograyanotoxin III is understood to act on the voltage-gated sodium channels present in skeletal muscle, specific electrophysiological studies on its effects on isolated skeletal muscle fiber preparations are not extensively detailed in the available literature.

Nerve Preparations: The effects of 6-Ketograyanotoxin III have been investigated in isolated nerve preparations. In studies using mechanically dissociated ventromedial hypothalamic (VMH) neurons from rats, the toxin was shown to increase the frequency of both spontaneous inhibitory (GABA-ergic) and excitatory (glutamate-ergic) postsynaptic currents in a dose-dependent manner, without affecting their amplitude. nih.govelsevierpure.comresearchgate.net This suggests that 6-Ketograyanotoxin III enhances the release of neurotransmitters from both inhibitory and excitatory nerve terminals. nih.govelsevierpure.comresearchgate.net This effect is mediated by the activation of voltage-dependent Na⁺ channels, which leads to a secondary influx of Ca²⁺ through voltage-dependent Ca²⁺ channels, ultimately triggering neurotransmitter release. nih.govelsevierpure.comresearchgate.net The action of the toxin was absent in a Na⁺-free solution or in the presence of tetrodotoxin (B1210768), a sodium channel blocker. nih.govelsevierpure.comresearchgate.net

Biochemical Marker Analysis in Tissue Models (e.g., BNP, IL-6, IL-1β in ischemia models)

Biochemical markers associated with cardiac stress and inflammation have been analyzed in animal models to understand the tissue-level response to 6-Ketograyanotoxin III. In a study involving rats, levels of Brain Natriuretic Peptide (BNP), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) were measured in heart tissue following acute and chronic exposure to the toxin. researchgate.nettubitak.gov.tr

In the acute exposure groups, which received a single dose, there was no significant variation in BNP levels. However, there was a significant, dose-dependent increase in the levels of the pro-inflammatory cytokines IL-6 and IL-1β compared to control groups. researchgate.nettubitak.gov.tr

In contrast, the chronic exposure groups, which received daily doses for three weeks, showed an increase in BNP levels. Interestingly, the levels of IL-6 and IL-1β were found to be decreased in the chronic groups when compared to the controls. researchgate.nettubitak.gov.tr

Table 2: Changes in Biochemical Markers in Rat Heart Tissue
Exposure GroupBNP LevelIL-6 LevelIL-1β Level
Acute GTX-IIINo significant variation researchgate.nettubitak.gov.trSignificantly increased (dose-dependent) researchgate.nettubitak.gov.trSignificantly increased (dose-dependent) researchgate.nettubitak.gov.tr
Chronic GTX-IIIIncreased researchgate.nettubitak.gov.trDecreased researchgate.nettubitak.gov.trDecreased researchgate.nettubitak.gov.tr

Histopathological Observations in Experimental Animal Models (e.g., effects on cardiac tissue morphology)

Histopathological examination of cardiac tissue from rats exposed to 6-Ketograyanotoxin III has revealed distinct morphological changes. researchgate.nettubitak.gov.tr Using hematoxylin-eosin (H&E) staining, researchers have identified pathological alterations in the heart tissues of treated animals. researchgate.nettubitak.gov.tr

Observations in these studies included evidence of hemorrhage within the cardiac tissue. tubitak.gov.tr Furthermore, there was noted disorganization of the muscle fibers, described as irregular cell placement. tubitak.gov.tr In addition to these structural changes, analysis using TUNEL staining indicated that apoptosis was increased in the cardiac tissue of both acute and chronic exposure groups, corroborating the in vitro findings of apoptosis induction. researchgate.nettubitak.gov.tr

No Data Available on the Metabolic and Pharmacokinetic Profile of 6-Ketograyanotoxin III

A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic and pharmacokinetic properties of the specific chemical compound 6-Ketograyanotoxin III. Despite targeted searches for research pertaining to its absorption, distribution, metabolism, and excretion (ADME), no specific studies detailing these processes for this particular grayanotoxin analogue could be identified.

Grayanotoxins, a group of neurotoxic diterpenoids found in various plants of the Ericaceae family, have been the subject of toxicological studies, primarily focusing on their mechanism of action on sodium ion channels. However, detailed pharmacokinetic investigations, which are crucial for understanding the disposition of a compound within an organism, appear to be limited, especially for less common analogues such as 6-Ketograyanotoxin III.

This lack of information extends across all aspects of the requested article outline:

Metabolic and Pharmacokinetic Studies of Grayanotoxins

Influence of Structural Modifications (e.g., C6 Ketone) on Metabolic Fate:While the presence of a ketone group at the C6 position is a defining structural feature of this compound, there is no research available to indicate how this modification influences its metabolic fate compared to other grayanotoxins.

The absence of such fundamental pharmacokinetic data precludes the creation of the detailed article as requested. Further research, including in vitro and in vivo studies, would be necessary to characterize the metabolic and pharmacokinetic profile of 6-Ketograyanotoxin III.

Future Research Trajectories for 6 Ketograyanotoxin Iii

Targeted Synthesis of 6-Ketograyanotoxin III and its Analogs for Detailed SAR Elucidation

The total synthesis of grayanotoxins, including 6-Ketograyanotoxin III, is a complex challenge that has attracted the attention of organic chemists. chinesechemsoc.org Recent advancements have demonstrated successful total syntheses of related compounds like grayanotoxin II and III, providing a foundation for the targeted synthesis of 6-Ketograyanotoxin III. chinesechemsoc.orgorganic-chemistry.org Future research in this area should focus on developing more efficient and flexible synthetic routes. Such routes would not only provide access to 6-Ketograyanotoxin III for further study but also enable the creation of a library of structural analogs.

The synthesis of these analogs is crucial for detailed Structure-Activity Relationship (SAR) elucidation. nih.gov By systematically modifying different functional groups on the 6-Ketograyanotoxin III scaffold, researchers can identify the key structural features responsible for its biological activity. For instance, the preparation of novel 9α- and 9β-hydroxy grayanotoxin II derivatives has already been explored to understand their toxic properties. researchgate.net A comprehensive SAR study would provide invaluable insights into the pharmacophore of 6-Ketograyanotoxin III, guiding the design of new molecules with potentially enhanced or more selective therapeutic effects.

In-Depth Mechanistic Studies of 6-Ketograyanotoxin III at the Molecular Level (e.g., high-resolution co-crystallization with target proteins)

Grayanotoxins are known to exert their effects by modulating the function of voltage-gated sodium channels (VGSCs). digitellinc.comnih.gov While the general mechanism of action is understood, the precise molecular interactions between 6-Ketograyanotoxin III and its target proteins remain to be fully elucidated. High-resolution co-crystallization of 6-Ketograyanotoxin III with its target VGSCs is a critical next step. nih.gov This technique would provide a three-dimensional snapshot of the binding site, revealing the specific amino acid residues involved in the interaction.

Understanding these interactions at the atomic level is essential for a complete mechanistic understanding of how 6-Ketograyanotoxin III modulates channel function. nih.gov This knowledge could also inform the rational design of novel VGSC modulators with improved selectivity and therapeutic potential. nih.gov Given the challenges in crystallizing membrane proteins like VGSCs, this research will require significant effort but promises to yield profound insights.

Enzymatic Pathways Leading to the Specific Formation of 6-Ketograyanotoxin III in Plants

6-Ketograyanotoxin III is a naturally occurring diterpenoid found in plants of the Ericaceae family, such as Rhododendron species. wikipedia.orgacs.org While the general biogenesis of grayanoid diterpenes has been described, the specific enzymatic pathways leading to the formation of 6-Ketograyanotoxin III are not well understood. researchgate.net Future research should focus on identifying and characterizing the enzymes responsible for the biosynthesis of this specific grayanotoxin.

This could involve a combination of transcriptomics, proteomics, and metabolomics approaches to identify candidate genes and enzymes in grayanotoxin-producing plants. Subsequent in vitro and in vivo studies could then be used to confirm the function of these enzymes and elucidate the complete biosynthetic pathway. frontiersin.orgfigshare.com A thorough understanding of the enzymatic machinery involved in 6-Ketograyanotoxin III formation could pave the way for its biotechnological production, providing a sustainable alternative to extraction from natural sources.

Exploration of Novel Therapeutic or Biotechnological Applications Based on Unique Target Interactions

The ability of grayanotoxins to modulate VGSCs suggests a range of potential therapeutic applications. patsnap.com While "mad honey," which contains grayanotoxins, has been used in traditional medicine for conditions like hypertension and diabetes, its use is associated with significant toxicity. nih.govpsychonautwiki.org Future research should focus on harnessing the therapeutic potential of 6-Ketograyanotoxin III in a controlled and safe manner.

Given its effects on VGSCs, 6-Ketograyanotoxin III could be investigated for its potential as a lead compound in the development of new treatments for pain, epilepsy, and cardiac arrhythmias. nih.gov Furthermore, the unique interactions of 6-Ketograyanotoxin III with its target proteins could be exploited for biotechnological applications, such as the development of molecular probes to study the structure and function of VGSCs. researchgate.net The diverse biological activities of molecules from natural sources, including toxins, often lead to novel therapeutic discoveries. mdpi.com

Development of Ultrasensitive and Specific Analytical Platforms for 6-Ketograyanotoxin III Detection in Diverse Research Samples

The development of sensitive and specific analytical methods is crucial for the detection and quantification of 6-Ketograyanotoxin III in various research samples, including plant extracts, biological fluids, and environmental samples. Current methods for the detection of related toxins often rely on chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). csic.es

Future research should focus on developing ultrasensitive analytical platforms with improved detection limits and specificity for 6-Ketograyanotoxin III. This could involve the development of novel immunoassays, such as enzyme-linked immunosorbent assays (ELISA), or the application of advanced biosensor technologies. nih.govnih.gov Aptasensors, which utilize nucleic acid aptamers as recognition elements, represent another promising avenue for the development of highly specific and sensitive detection methods. nih.gov These advanced analytical tools would be invaluable for a wide range of research applications, from biosynthetic pathway elucidation to pharmacokinetic studies.

Q & A

Q. What are the established methods for isolating and purifying 6-Ketograyanotoxin III from natural sources?

To isolate 6-Ketograyanotoxin III, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays (e.g., sodium channel inhibition) is critical for purification. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural validation .

Q. How does 6-Ketograyanotoxin III interact with voltage-gated sodium channels (VGSCs) in vitro?

Experimental protocols involve electrophysiological assays (e.g., patch-clamp) using HEK293 cells or neuronal models expressing VGSCs. Dose-response curves are generated to determine IC₅₀ values, with toxin-binding kinetics analyzed via Schild plots or computational docking studies. Contradictions in binding affinity data between studies may arise from differences in cell lines or assay conditions .

Q. What spectroscopic techniques are most reliable for characterizing 6-Ketograyanotoxin III?

A combination of ¹H/¹³C NMR, Fourier-transform infrared spectroscopy (FTIR), and high-resolution MS (HRMS) is standard. X-ray crystallography is preferred for absolute stereochemical determination, though limited crystalizability of the compound may necessitate alternative methods like circular dichroism (CD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological profiles of 6-Ketograyanotoxin III across species?

Systematic meta-analysis of existing in vivo studies (rodent, insect, avian models) should be conducted, focusing on variables like administration route, dosage, and metabolic pathways. Interspecies differences in cytochrome P450 enzyme activity may explain discrepancies. Cross-validation using ex vivo organotypic cultures is recommended .

Q. What experimental designs are optimal for investigating the structure-activity relationship (SAR) of 6-Ketograyanotoxin III analogs?

Semi-synthetic modification of the grayanotoxin core (e.g., oxidation at C6) followed by in vitro screening against VGSC isoforms (Nav1.1–1.9) is critical. Use multivariate statistical analysis (e.g., PCA) to correlate substituent effects with bioactivity. Computational SAR models (QSAR) should integrate density functional theory (DFT) calculations for electronic parameterization .

Q. How can researchers address gaps in understanding the ecological role of 6-Ketograyanotoxin III in plant-insect interactions?

Field studies combined with lab-based behavioral assays (e.g., Y-maze tests) can elucidate toxin-mediated herbivore deterrence. Metabolomic profiling of plant tissues under stress conditions (e.g., herbivory, drought) may reveal biosynthetic pathway induction. Collaborate with entomologists to assess toxin accumulation in insect predators .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing 6-Ketograyanotoxin III derivatives?

Adhere to standardized reaction protocols (e.g., IUPAC guidelines) and document solvent purity, catalyst loadings, and reaction kinetics. Use open-access databases (e.g., PubChem, SciFinder) to cross-reference synthetic procedures. Publish detailed spectral data in supplementary materials to enable replication .

Q. How should researchers design dose-response studies to minimize off-target effects in animal models?

Conduct pilot studies to establish the no-observed-adverse-effect level (NOAEL) using histopathological and biochemical endpoints. Employ negative controls (e.g., toxin-free vehicle) and positive controls (e.g., veratridine for VGSC activation). Statistical power analysis is mandatory to justify sample sizes .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in 6-Ketograyanotoxin III studies?

Apply Bayesian hierarchical models to account for inter-study variability. Sensitivity analysis can identify outliers driven by methodological artifacts (e.g., assay temperature fluctuations). Publicly share raw datasets via repositories like Zenodo to facilitate reanalysis .

Q. How can machine learning enhance predictive modeling of 6-Ketograyanotoxin III’s pharmacokinetics?

Train neural networks on existing ADME (absorption, distribution, metabolism, excretion) data using features like LogP, polar surface area, and plasma protein binding. Validate models with in vitro hepatic microsome assays. Open-source tools like KNIME or Python’s scikit-learn are recommended for transparency .

Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies of 6-Ketograyanotoxin III?

Follow ARRIVE 2.0 guidelines for animal research, prioritizing non-invasive methods (e.g., in vivo imaging over terminal procedures). Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest in publications .

Q. How should researchers report negative or inconclusive findings related to 6-Ketograyanotoxin III?

Publish in journals specializing in negative results (e.g., Journal of Negative Results) or include supplementary "null result" sections in primary papers. Transparent reporting reduces publication bias and informs future experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.